4-chloro-N,N-diethylphthalazin-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-diethylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)12-10-8-6-5-7-9(10)11(13)14-15-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMKHIWSFUUPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 Chloro N,n Diethylphthalazin 1 Amine
Nucleophilic Substitution Reactions at the Chlorinated Position
The most prominent feature of 4-chloro-N,N-diethylphthalazin-1-amine's reactivity is the susceptibility of the chlorine atom at the C4 position to nucleophilic aromatic substitution (SNAr). khanacademy.orgyoutube.com The phthalazine (B143731) ring, containing two electron-withdrawing nitrogen atoms, significantly activates the C-Cl bond towards attack by nucleophiles. This effect is analogous to the reactivity observed in similar heterocyclic systems like 2,4-dichloroquinazoline, where the C4 position is found to be more susceptible to nucleophilic attack due to electronic factors. nih.gov
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride ion, which is a good leaving group. chemguide.co.uk A wide variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse array of 1,4-disubstituted phthalazine derivatives. This reaction is a cornerstone for the chemical modification of this scaffold. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary/Secondary Amines | Aniline, Piperidine | 4-Amino-N,N-diethylphthalazin-1-amines |
| Alcohols (as alkoxides) | Sodium Methoxide | 4-Alkoxy-N,N-diethylphthalazin-1-amines |
| Thiols (as thiolates) | Sodium Thiophenoxide | 4-(Arylthio)-N,N-diethylphthalazin-1-amines |
Electrophilic Aromatic Substitution on the Phthalazine Core
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring portion of the this compound core is a more complex transformation. masterorganicchemistry.comyoutube.com The reactivity and regioselectivity are governed by the competing electronic effects of the substituents. The two nitrogen atoms of the phthalazine ring are strongly electron-withdrawing, which deactivates the entire aromatic system towards electrophilic attack compared to benzene.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Product Position(s) |
|---|---|---|
| Nitration | NO₂⁺ | C5 and/or C7 |
| Bromination | Br⁺ | C5 and/or C7 |
| Sulfonation | SO₃ | C5 and/or C7 |
Reactions Involving the Diethylamine Moiety
The N,N-diethylamino group is a tertiary amine and imparts specific chemical properties to the molecule. wikipedia.org Its primary chemical characteristic is its basicity, stemming from the lone pair of electrons on the nitrogen atom. This group can be readily protonated by acids to form the corresponding diethylammonium (B1227033) salt.
While the nitrogen lone pair is involved in resonance with the aromatic ring, contributing to its electron-donating character, the group can still exhibit nucleophilic properties. libretexts.org However, its reactivity as a nucleophile is somewhat diminished by steric hindrance from the two ethyl groups. The diethylamino group is generally stable, but under forcing conditions, N-dealkylation could potentially occur. As noted previously, the basic nature of this group can lead to complexation with Lewis acids, which typically prevents Friedel-Crafts reactions from occurring on the aromatic ring. libretexts.org
Table 3: Summary of Reactions of the Diethylamine Moiety
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Salt Formation | Strong acids (e.g., HCl) | N,N-diethylphthalazin-1-aminium chloride | Reversible protonation of the tertiary amine. |
| Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium (B1175870) salt | Forms a permanently charged species. |
Derivatization for Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. This compound is an excellent template for such studies, primarily through the derivatization of the C4 position. The facile displacement of the chloro group allows for the synthesis of a large library of analogues with diverse functionalities. nih.gov
By introducing a variety of substituents at this position, researchers can probe the steric, electronic, and hydrogen-bonding requirements of a biological target. For instance, replacing the chlorine with different substituted anilines, aliphatic amines, or heterocyclic fragments can significantly alter properties like target affinity, selectivity, and pharmacokinetic profiles. researchgate.net This strategy has been successfully employed for phthalazine-based compounds to optimize their activity against various enzymes and receptors. researchgate.net
Table 4: Illustrative Derivatization at C4 for SAR Studies
| R Group (Replacing Cl) | Potential Property Introduced |
|---|---|
| -NH-(p-methoxyphenyl) | Hydrogen bond donor, altered electronics |
| -N(CH₃)₂ | Increased basicity, loss of H-bond donor |
| -O-CH₂-Pyridine | Introduction of a hydrogen bond acceptor, altered polarity |
| -S-Phenyl | Increased lipophilicity |
Catalytic Transformations and Coupling Reactions
The C-Cl bond in this compound serves as an effective handle for a variety of powerful palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Notable examples include:
Suzuki-Miyaura Coupling: This reaction uses a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the introduction of various aryl or vinyl groups at the C4 position. researchgate.netnumberanalytics.com
Sonogashira Coupling: This reaction couples the chloro-phthalazine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl substituent. numberanalytics.comresearchgate.net
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the chloro-phthalazine with a wide range of primary or secondary amines, offering an alternative to direct SNAr for less reactive amines.
Table 5: Common Catalytic Coupling Reactions at the C4 Position
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Structure Feature |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-phthalazine |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-phthalazine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 4-Amino-phthalazine |
Spectroscopic Characterization and Structural Elucidation of 4 Chloro N,n Diethylphthalazin 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy
The proton (¹H) NMR spectrum of 4-chloro-N,N-diethylphthalazin-1-amine is expected to reveal distinct signals corresponding to the protons of the diethylamino group and the aromatic protons of the phthalazine (B143731) ring system.
Diethylamino Protons: The two ethyl groups are chemically equivalent. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet in the downfield region (approximately 3.5-4.0 ppm) due to spin-spin coupling with the neighboring methyl protons. The methyl protons (-CH₃) will, in turn, appear as a triplet further upfield (approximately 1.2-1.5 ppm).
Aromatic Protons: The phthalazine ring contains four aromatic protons. Their chemical shifts are influenced by the electron-donating diethylamino group and the electron-withdrawing chloro substituent and nitrogen atoms within the ring. They are expected to resonate in the aromatic region (approximately 7.5-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their relative positions on the benzene (B151609) ring portion of the phthalazine core.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -N-CH₂-CH₃ | 3.5 - 4.0 | Quartet (q) | 4H |
| -N-CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 6H |
¹³C NMR Spectroscopy
The carbon-13 (¹³C) NMR spectrum provides information on all unique carbon environments within the molecule.
Diethylamino Carbons: Two distinct signals are expected for the diethylamino group: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃). The methylene carbons, being directly attached to nitrogen, would be more deshielded and appear further downfield (approximately 40-50 ppm) than the terminal methyl carbons (approximately 12-16 ppm).
Phthalazine Ring Carbons: The phthalazine core has eight carbon atoms. The carbon atom bonded to the chlorine (C-Cl) is expected to be significantly deshielded, as is the carbon atom bonded to the diethylamino group (C-N). The remaining aromatic carbons will appear in the typical aromatic region (approximately 120-150 ppm). The two carbons that are part of the pyridazine (B1198779) ring portion (C=N) will also have distinct chemical shifts in this downfield region.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -N-C H₂-CH₃ | 40 - 50 |
| -N-CH₂-C H₃ | 12 - 16 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key expected absorptions are:
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic phthalazine ring.
Aliphatic C-H Stretching: Medium to strong bands are anticipated in the 2850-2970 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heteroaromatic phthalazine ring are expected to produce a series of sharp, medium to strong absorption bands in the 1450-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the bond between the aromatic ring and the diethylamino nitrogen (aromatic C-N) is expected to show a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com The aliphatic C-N stretch from the ethyl groups would appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: A medium to strong absorption band in the fingerprint region, typically between 1000 and 700 cm⁻¹, would be indicative of the carbon-chlorine bond.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=N, C=C Stretch (Aromatic) | 1450 - 1650 |
| Aromatic C-N Stretch | 1335 - 1250 |
| Aliphatic C-N Stretch | 1250 - 1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
Molecular Ion Peak: The molecular formula of this compound is C₁₂H₁₄ClN₃. The nominal molecular weight is approximately 235.71 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 235. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 237, with about one-third the intensity of the M⁺ peak, is expected.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for N,N-dialkylamines is the α-cleavage, which involves the loss of an alkyl radical. In this case, the loss of a methyl radical (CH₃•, 15 Da) would lead to a fragment ion at m/z 220. The loss of an ethyl radical (C₂H₅•, 29 Da) is also possible. The stability of the phthalazine ring suggests that fragmentation will be dominated by cleavage at the diethylamino substituent.
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
|---|---|
| 235 | Molecular Ion (M⁺) with ³⁵Cl |
| 237 | M+2 Isotope Peak with ³⁷Cl |
Advanced Spectroscopic Techniques for Structural Confirmation
While 1D NMR, IR, and MS provide substantial structural information, advanced 2D NMR techniques would be indispensable for unambiguous confirmation of the structure of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.orgwikipedia.org An HSQC spectrum would definitively link the proton signals of the diethylamino group to their corresponding carbon signals, confirming the -CH₂- and -CH₃ assignments. It would also correlate the aromatic protons to their respective carbons on the phthalazine ring.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educeitec.cz An HMBC experiment would be crucial for establishing the connectivity across the entire molecule. For instance, it would show correlations between the methylene protons of the diethylamino group and the carbon atom of the phthalazine ring to which the amino group is attached. It would also help to definitively assign the positions of the substituents on the aromatic ring by observing long-range correlations between the aromatic protons and the quaternary carbons.
These advanced methods, by providing a detailed map of the molecular connectivity, would leave no ambiguity in the final structural elucidation of this compound.
Computational Chemistry and Theoretical Investigations of 4 Chloro N,n Diethylphthalazin 1 Amine
Quantum Chemical Calculations (e.g., DFT studies)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a framework to understand the distribution of electrons within a molecule, which in turn determines its geometry, reactivity, and spectroscopic properties. For phthalazine (B143731) derivatives, DFT calculations can elucidate key electronic parameters that are often correlated with their biological activity. researchgate.net
Electronic Structure Analysis
The electronic structure of 4-chloro-N,N-diethylphthalazin-1-amine is characterized by the arrangement of its electrons in various molecular orbitals. The phthalazine core, being an aromatic heterocyclic system, possesses a delocalized π-electron system. The substituents, a chloro group at position 4 and a diethylamino group at position 1, significantly influence the electron density distribution across the molecule. The chloro group, being an electron-withdrawing group, and the diethylamino group, an electron-donating group, create a push-pull effect that can modulate the molecule's reactivity and interaction with biological targets.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. researchgate.net For a molecule like this compound, NBO analysis would likely reveal significant delocalization of electron density from the nitrogen lone pairs of the diethylamino group into the phthalazine ring system, as well as the inductive effect of the chlorine atom.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For phthalazine derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net In the case of this compound, the electron-donating diethylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro group would lower the energy of the LUMO, potentially leading to a smaller energy gap and increased reactivity.
Below is a table with representative FMO data for a substituted phthalazine derivative, illustrating the typical values obtained from DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
Note: The data in this table is illustrative and based on a representative phthalazine derivative from computational studies. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the phthalazine ring and the diethylamino group, making them susceptible to electrophilic attack. Conversely, the area around the chlorine atom and the hydrogen atoms would exhibit a more positive potential.
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Phthalazine derivatives have been studied as inhibitors of various biological targets, including protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and enzymes such as Poly(ADP-ribose) polymerase (PARP-1). nih.govtandfonline.comnih.gov
Ligand-Target Binding Interactions and Modes
In the case of this compound, the nitrogen atoms of the phthalazine ring could act as hydrogen bond acceptors. The diethylamino group could engage in hydrophobic interactions within a hydrophobic pocket of the receptor's active site. The chloro-substituent could also form halogen bonds or other specific interactions with the protein.
A representative table of binding interactions for a phthalazine derivative docked into a protein active site is provided below.
| Amino Acid Residue | Interaction Type |
| Cys919 | Hydrogen Bond |
| Asp1046 | Hydrogen Bond |
| Val848 | Hydrophobic Interaction |
| Leu840 | Hydrophobic Interaction |
Note: This table is illustrative and based on typical interactions observed for phthalazine derivatives in protein active sites. The specific interactions for this compound would depend on the target receptor.
Prediction of Receptor Affinity and Selectivity
Molecular docking programs calculate a scoring function to estimate the binding affinity of a ligand to a receptor. nih.gov A lower binding energy generally indicates a more stable ligand-receptor complex and higher binding affinity. By docking this compound into the active sites of various receptors, it is possible to predict its potential biological targets and its selectivity profile.
For example, docking studies of N-substituted-4-phenylphthalazin-1-amine derivatives have been used to predict their inhibitory activity against VEGFR-2. nih.gov Similarly, by comparing the binding scores of this compound with a panel of different kinases, one could predict its selectivity towards a specific kinase. This in silico approach helps in prioritizing compounds for further experimental testing and in designing derivatives with improved affinity and selectivity. The predicted binding affinities can also be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values) to validate the computational model. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules over time. For a compound such as this compound, MD simulations can provide critical insights into its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt by rotating around its single bonds. This analysis is fundamental to understanding its physicochemical properties and its interactions with biological targets.
The process of an MD simulation involves calculating the forces between atoms and using these forces to predict their movements over a series of small time steps. By tracking the trajectory of each atom, a detailed picture of the molecule's flexibility and preferred shapes emerges. For this compound, particular attention would be given to the rotation of the diethylamino group relative to the rigid phthalazine ring system. The simulation can reveal the most stable (lowest energy) conformations and the energy barriers required to transition between them.
While specific MD studies focused solely on the conformational analysis of this compound are not extensively documented in publicly available literature, the methodology is widely applied to related heterocyclic compounds. For instance, MD simulations are frequently employed in conjunction with molecular docking studies of phthalazine derivatives to assess the stability of a ligand-protein complex. nih.gov In such studies, after a phthalazine derivative is computationally placed into the active site of a target protein (like VEGFR-2), an MD simulation is run for a duration, such as 50 to 100 nanoseconds, to see if the molecule remains stably bound in its predicted orientation. nih.gov The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atoms over the course of the simulation. nih.gov A stable, low RMSD value suggests a favorable and sustained interaction, validating the docking results. nih.gov This application underscores the utility of MD in understanding the dynamic interactions crucial for a molecule's biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phthalazine derivatives, QSAR studies are instrumental in identifying the key structural features that govern their efficacy as therapeutic agents, particularly as anticancer agents targeting specific enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). japsonline.comresearchgate.net
The primary goal of QSAR is to develop predictive models that can forecast the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. These models are built using a "training set" of molecules with known activities. Once a statistically robust model is created, it is validated using an external "test set" of compounds that were not used in the model's development. japsonline.com
Two of the most common 3D-QSAR methods applied to phthalazine derivatives are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.comjapsonline.com
CoMFA evaluates the relationship between the biological activity of compounds and their steric (shape) and electrostatic (charge distribution) fields. japsonline.com
CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis of the molecular properties influencing activity. researchgate.net
Several QSAR studies on phthalazine derivatives have yielded models with strong predictive power. For example, a study on phthalazine derivatives as EGFR inhibitors produced statistically significant CoMFA and CoMSIA models. japsonline.com The results from these models are often visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease biological activity. japsonline.com For instance, a map might indicate that a bulky group is favored in one area (steric field) or that a positive charge is beneficial in another (electrostatic field).
The statistical quality of a QSAR model is assessed by several parameters:
q² (cross-validated correlation coefficient): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered good.
r² (conventional correlation coefficient): Indicates how well the model fits the training set data. Values closer to 1.0 suggest a better fit.
r²_pred (predictive r²): Measures the model's ability to predict the activity of the external test set compounds.
Below are tables summarizing the statistical results from representative QSAR studies on phthalazine derivatives.
| Model | q² | r² | r²_pred |
|---|---|---|---|
| CoMFA | 0.736 | 0.964 | 0.826 |
| CoMSIA | 0.806 | 0.976 | 0.792 |
| Model | q² | r² |
|---|---|---|
| CoMFA_S (Steric) | 0.623 | 0.941 |
| CoMSIA_E+D (Electrostatic + Donor) | 0.615 | 0.977 |
These studies demonstrate that QSAR is a valuable tool in the field of medicinal chemistry for the rational design of novel phthalazine derivatives with enhanced biological activity. japsonline.com
Preclinical Biological Investigations of 4 Chloro N,n Diethylphthalazin 1 Amine and Its Derivatives
In Vitro Cellular Assays and Mechanisms of Action (excluding human clinical trials)
Extensive literature searches for preclinical data on the specific compound 4-chloro-N,N-diethylphthalazin-1-amine did not yield any studies detailing its biological activities. However, the broader class of phthalazine (B143731) and phthalazinone derivatives, to which this compound belongs, has been the subject of numerous investigations for their potential therapeutic applications, particularly in oncology. This section will, therefore, focus on the reported in vitro cellular activities of structurally related phthalazine derivatives.
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines (e.g., MCF7, HCT116, HepG2)
While no specific antiproliferative or cytotoxicity data for this compound is publicly available, various other phthalazine derivatives have demonstrated significant activity against a range of cancer cell lines.
One study reported the synthesis of novel phthalazine-based hydrazide derivatives and their evaluation against the human colon carcinoma cell line (HCT-116). Several of these compounds exhibited potent cytotoxic effects. researchgate.net For instance, some of the synthesized derivatives showed higher anticancer activity against HCT-116 than the standard reference drug. researchgate.net
In another study, a series of 4-benzyl-2H-phthalazin-1-one derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov These compounds were tested against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Notably, some of the synthesized compounds exhibited potent cytotoxic activities against both cell lines, with IC50 values in the low micromolar range, comparable to the reference drug erlotinib. nih.gov
Furthermore, certain phthalazine derivatives have been evaluated against the hepatocellular carcinoma (HepG2) cell line. researchgate.net In one study, the in vitro activity of synthesized phthalazine derivatives against HepG2 cells showed IC50 values ranging from 5.7 µg/mL to 43.4 µg/mL, with some compounds being nearly as potent as the standard doxorubicin. researchgate.net
The following table summarizes the cytotoxic activity of some exemplary phthalazine derivatives from the literature:
| Compound Type | Cell Line | IC50 Value | Reference |
| Phthalazine-based hydrazide derivative | HCT-116 | 28.97 ± 0.11 µM | researchgate.net |
| 4-Benzyl-2H-phthalazin-1-one derivative | MCF-7 | 1.4 µM | nih.gov |
| 4-Benzyl-2H-phthalazin-1-one derivative | MDA-MB-231 | 0.57 µM | nih.gov |
| Phthalazine derivative | HepG2 | 5.7 µg/mL | researchgate.net |
Enzyme Inhibition Assays (e.g., PARP-1, VEGFR-2 inhibition)
The phthalazine scaffold is a key component of several enzyme inhibitors. osf.iosci-hub.se While there is no specific information on enzyme inhibition by this compound, related compounds have been extensively studied as inhibitors of poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor 2 (VEGFR-2). osf.ioresearchgate.net
PARP-1 Inhibition: Phthalazinone derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA repair and a key target in cancer therapy. osf.io Molecular docking studies have supported the potential of phthalazinone derivatives to act as PARP inhibitors. researchgate.net
VEGFR-2 Inhibition: Several anilino-phthalazine derivatives have been reported as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. researchgate.net Some of these compounds have shown IC50 values in the nanomolar range, indicating strong inhibitory activity. researchgate.net A recent study on novel phthalazine derivatives demonstrated potent VEGFR2 inhibition, with one compound showing 95.2% inhibition with an IC50 value of 17.8 μM, which was more potent than the reference compound sorafenib. nih.gov
Investigation of Apoptosis Induction Mechanisms
There is no specific information available regarding the apoptosis induction mechanisms of this compound. However, studies on other phthalazine derivatives suggest that apoptosis is a key mechanism of their anticancer activity. For instance, a novel phthalazine derivative was shown to induce apoptosis in HCT-116 cells by 21.7-fold. nih.gov Another study on phthalazine derivatives targeting EGFR in breast cancer cells also pointed towards apoptosis as a mechanism of cell death. nih.gov
Cell Cycle Analysis
Specific cell cycle analysis data for this compound is not available. However, a study on a potent phthalazine derivative demonstrated that it arrested cell proliferation at the S-phase in HCT-116 cells. nih.gov
Assessment of Oxidative Stress Modulation
No studies were found that specifically investigated the modulation of oxidative stress by this compound or its closely related derivatives.
Exploration of Other Preclinical Biological Activities (e.g., antimicrobial, anti-inflammatory, where applicable and non-clinical)
While the primary focus of recent research on phthalazine derivatives has been on their anticancer properties, some studies have explored other biological activities.
Antimicrobial Activity: Some selected 4-benzyl-2-substituted phthalazin-1-one derivatives have been screened for their antimicrobial activities and were found to exhibit promising effects against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Another study reported the synthesis of phthalazine sulfonamides that were screened for antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net
Anti-inflammatory Activity: Phthalazine derivatives have also been investigated for their anti-inflammatory potential. osf.io
It is important to reiterate that all the biological activities discussed above pertain to the broader class of phthalazine derivatives and not specifically to this compound, for which no public preclinical data is currently available.
In Vitro ADMET Predictions
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, enabling the selection of candidate compounds with a higher probability of success in later developmental stages. For this compound and its structural analogs, in silico computational models have been employed to predict their ADMET profiles, offering valuable insights into their potential as therapeutic agents. These predictive studies help to identify compounds with favorable pharmacokinetic and safety characteristics.
Detailed computational analyses have been conducted on several phthalazine derivatives to evaluate their drug-like properties. These studies often utilize established algorithms and models to forecast a range of ADMET parameters. The predictions for a selection of these derivatives have been compared to standard drugs, such as sorafenib, to benchmark their potential performance. rsc.orgnih.gov
The following tables summarize the in silico predicted ADMET properties for various phthalazine derivatives, providing a comparative overview of their potential pharmacokinetic behavior.
Table 1: Predicted Physicochemical and Absorption Properties of Phthalazine Derivatives This table is interactive. Users can sort and filter the data by clicking on the column headers.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Intestinal Absorption (%) | Caco-2 Permeability (log Papp) |
|---|---|---|---|---|---|---|
| Derivative 2g | < 500 | > 5 | 1 | 5 | > 90% | > 0.9 |
| Derivative 3e | < 500 | < 5 | 1 | 6 | > 90% | > 0.9 |
| Derivative 4a | < 500 | > 5 | 1 | 5 | > 90% | > 0.9 |
| Derivative 4b | < 500 | < 5 | 1 | 6 | > 90% | > 0.9 |
| Derivative 5b | < 500 | < 5 | 1 | 7 | > 90% | > 0.9 |
| Sorafenib (Reference) | 464.8 | 4.33 | 3 | 5 | 95.3% | 1.1 |
Data sourced from in silico predictions reported in literature. rsc.orgnih.gov
Research findings indicate that many of the studied phthalazine derivatives exhibit promising ADMET profiles. nih.gov For instance, derivatives 2g and 4a were highlighted for their good in silico calculated ADMET profiles when compared to sorafenib. nih.gov Similarly, derivatives 3e, 4b, and 5b also demonstrated favorable ADMET characteristics in computational models. rsc.org These predictions suggest that the phthalazine scaffold is a viable starting point for the design of orally bioavailable agents.
The predictions for intestinal absorption for several key derivatives were consistently high, suggesting good potential for oral absorption. rsc.orgnih.gov This is a critical parameter, as poor absorption is a common reason for the failure of drug candidates. The predicted Caco-2 permeability, an indicator of intestinal absorption, also showed favorable values for these compounds.
Table 2: Predicted Distribution and Metabolism Properties of Phthalazine Derivatives This table is interactive. Users can sort and filter the data by clicking on the column headers.
| Compound | PPB (Plasma Protein Binding) (%) | BBB Permeability (logBB) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
|---|---|---|---|---|
| Derivative 2g | > 90% | < -1 | No | No |
| Derivative 3e | > 90% | < -1 | No | Yes |
| Derivative 4a | > 90% | < -1 | No | No |
| Derivative 4b | > 90% | < -1 | No | Yes |
| Derivative 5b | > 90% | < -1 | No | Yes |
| Sorafenib (Reference) | 99.5% | -0.13 | Yes | Yes |
Data sourced from in silico predictions reported in literature. rsc.orgnih.gov
In terms of distribution, the predicted plasma protein binding (PPB) for the phthalazine derivatives was generally high. rsc.orgnih.gov While high PPB can sometimes limit the free fraction of a drug available to exert its therapeutic effect, it can also contribute to a longer duration of action. The predicted blood-brain barrier (BBB) permeability was low for these compounds, suggesting they are less likely to cross into the central nervous system, which could be advantageous in avoiding potential CNS-related side effects.
The metabolic profiles predicted for these derivatives showed some variability in their potential to inhibit key cytochrome P450 (CYP) enzymes. rsc.orgnih.gov For example, derivatives 2g and 4a were predicted not to be inhibitors of CYP2D6 or CYP3A4, which is a desirable characteristic as it reduces the likelihood of drug-drug interactions. nih.gov Conversely, other derivatives were predicted to inhibit CYP3A4, a major enzyme involved in drug metabolism. This information is crucial for guiding further optimization of these compounds to minimize potential metabolic liabilities.
It is important to note that these ADMET predictions are based on computational models and serve as a guide for further experimental validation. In vitro assays are necessary to confirm these in silico findings and to provide a more definitive assessment of the ADMET properties of this compound and its derivatives.
Future Research Directions and Translational Perspectives for Phthalazinylamines
Design of Novel Phthalazine (B143731) Scaffolds with Tuned Reactivity
The reactivity of the 4-chloro-N,N-diethylphthalazin-1-amine is primarily dictated by the chloro substituent at the 4-position, which is susceptible to nucleophilic substitution. Future research could focus on synthesizing analogs with tailored reactivity.
Table 1: Proposed Modifications to the Phthalazine Scaffold and Their Potential Effects on Reactivity
| Modification | Target Position(s) | Expected Effect on Reactivity | Rationale |
| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Benzene (B151609) ring | Decrease electrophilicity of the C4 position | Modulate reactivity for selective reactions |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Benzene ring | Increase electrophilicity of the C4 position | Enhance reactivity for nucleophilic substitution |
| Replacement of the chloro group with other halogens (F, Br, I) | 4-position | Alter leaving group ability | Fine-tune reaction kinetics |
| Introduction of substituents on the diethylamino group | N-ethyl groups | Steric hindrance and electronic effects | Influence binding to biological targets and solubility |
Detailed research into the structure-activity relationships (SAR) of these novel scaffolds will be crucial. For instance, the introduction of different substituents on the phenyl ring could modulate the electronic properties of the phthalazine core, thereby influencing the reactivity of the C-Cl bond.
Development of Advanced Synthetic Methodologies
While the synthesis of this compound can be conceptually derived from the reaction of 1,4-dichlorophthalazine with diethylamine, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. sigmaaldrich.com
Modern synthetic approaches that could be explored include:
Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of chlorophthalazine derivatives, often leading to higher yields and shorter reaction times.
Flow chemistry: Continuous flow synthesis could offer better control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability.
Catalytic cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce a wide range of substituents at the 4-position, moving beyond simple nucleophilic substitution.
These advanced methodologies would not only facilitate the synthesis of this compound but also enable the rapid generation of diverse libraries of phthalazinylamine derivatives for biological screening.
Further Exploration of Preclinical Biological Targets and Pathways
Phthalazine derivatives have been investigated for their potential as anticancer agents, often targeting protein kinases. sigmaaldrich.com Future preclinical research on this compound and its analogs should involve comprehensive screening against a panel of kinases and other relevant biological targets.
Table 2: Potential Biological Targets for Phthalazinylamine Derivatives
| Target Class | Specific Examples | Rationale for Investigation |
| Protein Kinases | VEGFR-2, EGFR, PARP | Phthalazine scaffold is a known kinase inhibitor pharmacophore. |
| Topoisomerases | Topo I, Topo II | Some nitrogen heterocycles exhibit topoisomerase inhibitory activity. |
| G-protein coupled receptors (GPCRs) | - | The structural features may allow for interaction with various GPCRs. |
| Ion Channels | - | Modulation of ion channel activity is a common mechanism for bioactive small molecules. |
In vitro and in vivo studies will be necessary to elucidate the mechanism of action and to identify the specific cellular pathways modulated by these compounds. Techniques such as molecular docking and cell-based assays can be employed to predict and confirm interactions with biological targets.
Integration of Cheminformatics and Artificial Intelligence in Phthalazine Research
Cheminformatics and artificial intelligence (AI) are powerful tools that can accelerate the discovery and optimization of novel phthalazine derivatives.
Future research should leverage these computational approaches for:
Virtual Screening: High-throughput virtual screening of large compound libraries against known biological targets can identify promising phthalazinylamine candidates for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel phthalazine derivatives based on their structural features, guiding the design of more potent and selective compounds.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable pharmacokinetic profiles.
De Novo Drug Design: AI algorithms can be used to generate novel phthalazine-based structures with desired biological activities and physicochemical properties.
The integration of these computational methods can significantly reduce the time and cost associated with the traditional drug discovery process.
Potential Applications in Material Science and Agrochemicals
While the primary focus of phthalazine research has been in medicinal chemistry, the unique photophysical and electronic properties of this heterocyclic system suggest potential applications in other fields.
Material Science: The fused aromatic structure of the phthalazine core could be exploited in the development of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials. Research in this area would involve synthesizing derivatives with extended π-conjugation and characterizing their photophysical properties.
Agrochemicals: Nitrogen-containing heterocycles are prevalent in agrochemicals. Screening of this compound and its derivatives for herbicidal, insecticidal, or fungicidal activity could uncover novel applications in agriculture. Cheminformatics and AI can also aid in the discovery of agrochemicals by predicting their bioactivity and environmental impact.
Further exploration into these non-medical applications could open up new avenues for the versatile phthalazine scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N,N-diethylphthalazin-1-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a chloro-phthalazine precursor with diethylamine. Key parameters include solvent choice (e.g., polar aprotic solvents like DMF), temperature (80–120°C), and reaction time (12–24 hours). Evidence from chloro-substituted phthalonitrile syntheses suggests that catalytic bases (e.g., K₂CO₃) enhance amine substitution efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted amines or byproducts.
Q. How can researchers characterize the purity and structure of this compound?
- Methodology : Standard techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., diethyl groups at the amine position and chloro at position 4).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material).
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodology : Density functional theory (DFT) calculations can model reaction pathways, such as the activation energy for substitution at the chloro position. Quantum chemical software (e.g., Gaussian) evaluates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Recent approaches integrate machine learning to optimize reaction conditions, reducing trial-and-error experimentation .
Q. How do solvent effects and steric hindrance influence the compound’s participation in cross-coupling reactions?
- Methodology : Experimental design using factorial analysis (e.g., 2³ factorial design) can test variables like solvent polarity (THF vs. DMSO), temperature, and catalyst loading (e.g., Pd/C). Steric effects from diethyl groups may reduce coupling efficiency, as observed in Suzuki-Miyaura reactions of bulky amines. Data from similar phthalazine derivatives suggest that microwave-assisted synthesis improves reaction kinetics under steric constraints .
Q. What analytical challenges arise when detecting trace amounts of this compound in biological matrices?
- Methodology : Derivatization with fluorescent tags (e.g., NBD-Cl) enhances sensitivity in LC-MS/MS workflows. Validation parameters (LOQ, LOD) must account for matrix effects (e.g., plasma proteins). Contradictions in recovery rates (70–120%) may stem from pH-dependent stability; buffered extraction (pH 7.4) is recommended .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology : Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical. Variability may arise from impurities in starting materials (e.g., chloro-phthalazine precursors). Cross-validate results using alternative characterization (e.g., X-ray crystallography for definitive structural confirmation) .
Q. Why do different studies report conflicting stability profiles for this compound?
- Methodology : Stability studies should specify storage conditions (e.g., -20°C under argon vs. ambient temperature). Accelerated degradation studies (40°C/75% RH) combined with HPLC monitoring can identify degradation products (e.g., hydrolysis of the chloro group). Contradictions often stem from inadequate impurity profiling .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
